1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one
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Overview
Description
1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a pyrazole ring substituted with a propan-2-yl group and a sulfanyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually employed.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated pyrazoles or amine-substituted pyrazoles.
Scientific Research Applications
1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrrol-2-yl)ethan-1-one: Similar in structure but contains a pyrrole ring instead of a pyrazole ring.
1-(pyridin-2-yl)propan-1-one: Contains a pyridine ring and is used in different chemical contexts.
Uniqueness
1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one is unique due to its specific substitution pattern on the pyrazole ring and the presence of a sulfanyl ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H14N2OS |
---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
S-[(2-propan-2-ylpyrazol-3-yl)methyl] ethanethioate |
InChI |
InChI=1S/C9H14N2OS/c1-7(2)11-9(4-5-10-11)6-13-8(3)12/h4-5,7H,6H2,1-3H3 |
InChI Key |
KHZPDJFOSNUNSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CSC(=O)C |
Origin of Product |
United States |
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